1-([2-(2-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride is a chemical compound with the molecular formula . This compound is primarily utilized for research purposes, particularly in the fields of medicinal chemistry and pharmacology. It serves as a valuable building block in organic synthesis and has potential applications in drug discovery due to its unique structural characteristics.
The compound is classified under piperazine derivatives, which are known for their diverse biological activities. Its synthesis typically involves the reaction of 2-(2-methoxyphenyl)cyclopropanecarboxylic acid with piperazine, often facilitated by coupling agents. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental applications.
The synthesis of 1-([2-(2-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride generally follows these steps:
The yield of this synthesis can reach up to 100% under optimized conditions, indicating a highly efficient process .
The molecular structure of 1-([2-(2-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride features several notable components:
COC1=CC=CC=C1C2CC2C(=O)N3CCNCC3.Cl
HYABYMLIYNGZMI-UHFFFAOYSA-N
This structure highlights the presence of a cyclopropyl group and a methoxyphenyl moiety, contributing to its unique chemical properties.
1-([2-(2-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride can participate in various chemical reactions:
Typical reagents used include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions (temperature, solvent) are tailored based on the desired transformation.
The mechanism of action for 1-([2-(2-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride involves its interaction with biological targets such as receptors or enzymes. By binding to these targets, the compound may modulate their activity, leading to various biological effects. The precise pathways depend on the context of use, including potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 296.79 g/mol |
IUPAC Name | [2-(2-methoxyphenyl)cyclopropyl]-piperazin-1-ylmethanone;hydrochloride |
Melting Point | 217 - 219 °C |
Solubility | Soluble in water (as hydrochloride) |
1-([2-(2-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride has several scientific applications:
This compound's unique structural features make it an important subject of study in various scientific fields, particularly those focused on medicinal chemistry and pharmacological research.
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4